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Compound of Interest

Compound Name: Tungsten nitride

Cat. No.: B1506346

Technical Support Center: Reactive Sputtering
of Tungsten Nitride

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
the reactive sputtering of tungsten nitride (WNx). The following sections address common
challenges in controlling film stoichiometry and offer solutions based on established
experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the stoichiometry of tungsten nitride
films?

Al: The partial pressure of nitrogen (N2) in the sputtering gas is the most crucial parameter for
controlling the stoichiometry of tungsten nitride films.[1][2] The nitrogen content in the film
generally increases with the N2 flow rate or partial pressure.[3] However, simply increasing the
nitrogen content in the sputtering gas does not guarantee a linear increase in the nitrogen
concentration within the film; a plateau is often reached where the film becomes saturated with
nitrogen.[4]

Q2: What is "target poisoning” and how does it affect my experiment?
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A2: Target poisoning is a common issue in reactive sputtering where the reactive gas (nitrogen)
reacts with the sputtering target (tungsten), forming a compound layer (tungsten nitride) on
the target surface.[5][6] This can lead to a significant reduction in the sputtering rate, process
instabilities, and arcing.[5][6] While some studies on tungsten nitride have observed cathode
poisoning, the effect on deposition rate was relatively small due to the similar sputter yields of
tungsten and tungsten nitride.[4][7]

Q3: How does sputtering power influence the properties of the deposited WNx film?

A3: Sputtering power has a significant impact on the crystallinity, growth rate, and electrical
properties of WNx films.

o Growth Rate: The growth rate of the film generally increases linearly with the deposition
power.[1]

o Crystallinity: At lower sputtering powers (e.g., 300 and 500 W), the resulting films tend to be
more crystalline. As the power increases, an amorphous phase may also be present.[1][2]

» Metallic Character: Increasing the deposition power can create films with a more metallic
character, which is confirmed by lower electrical resistivity.[1][8]

Q4: Can the substrate temperature affect the stoichiometry of the film?

A4: Yes, substrate temperature can influence the N/W ratio. For instance, in one study, the N-
to-W ratio decreased from 1.21 to 0.83 as the deposition temperature was increased from 500
to 700 °C.[3]

Q5: What is the hysteresis effect in reactive sputtering?

A5: The hysteresis effect refers to the phenomenon where the process parameters, such as the
deposition rate, follow different paths as the reactive gas flow is increased versus when it is
decreased. This can make process control challenging.[9] However, some studies on the
reactive sputtering of tungsten have shown a hysteresis-free behavior.[3]
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Problem

Possible Causes Recommended Solutions

Film is not stoichiometric (e.g.,

nitrogen deficient)

o ) ) Increase the nitrogen flow rate
Insufficient nitrogen partial o
or the N2/Ar gas ratio in the
pressure. _
sputtering chamber.[3][10]

High sputtering power leading
to a more metallic film.

Decrease the sputtering power
to allow for more effective
nitridation.[1]

High substrate temperature

causing nitrogen to desorb.

Lower the substrate

temperature during deposition.

[3]

Low deposition rate

While less pronounced for
WNx, operating in the
transition mode between
metallic and poisoned states
Target poisoning. can help. This requires precise
control of the reactive gas flow.
[5][9] Pulsed-DC power
supplies can also mitigate this

issue.[5]

High nitrogen partial pressure.

Increasing the nitrogen partial
pressure can reduce the
sputter yield.[4] Optimize the
nitrogen flow to achieve the
desired stoichiometry without
excessively reducing the

deposition rate.

Poor film crystallinity

Reduce the sputtering power.
High sputtering power. Lower powers tend to favor

crystalline growth.[1][2]

Incorrect nitrogen

concentration.

A study found that a nitrogen
concentration of 14% in the
sputtering gas resulted in a
highly crystalline W2N

structure.[1][2] Experiment with
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different N2 concentrations to
find the optimal condition for

your system.

) ) ) ) ) ] Decrease the nitrogen partial
Film has high electrical High nitrogen content leading
Lo ] _ pressure to form more
resistivity to insulating phases. ) _
conductive phases like W2N.

Increasing the sputtering
) power can result in films with a
Low sputtering power. )
more metallic character and

lower resistivity.[1]

) ) ) Using a pulsed-DC power
) ] Formation of an insulating ) )
Process is unstable (arcing) o supply is an effective way to
nitride layer on the target. o o i
minimize or eliminate arcing.[5]

Quantitative Data Summary

The following tables summarize the influence of key process parameters on the properties of
reactively sputtered tungsten nitride films based on reported experimental data.

Table 1: Effect of Nitrogen Concentration on WNx Film Properties
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N2z
. . Nitrogen
Concentration Resulting o ]
. . Crystallinity Content in Reference
in Sputtering Phase .
Film (at. %)
Gas (%)
7.7 W + W:2N Crystalline - [1]
) ~33 (for >10%
14.2 W:2N High [1][4]
N2)
W:2N +
20 Decreased - [1]
amorphous
Target poisonin
2-5 - - ep > m
observed
Predominantly
> 10 W-2N ~33 [4]

W:2N

Table 2: Effect of Sputtering Power on WNx Film Properties (at 14% N2)

. Growth L. .
Sputtering Resistivity Resulting .
Rate Crystallinity Reference
Power (W) . (Q-cm) Phase
(nm/min)
300 ~1.5 ~800 W:2N Crystalline [1][11]
Highly
500 ~2.5 ~400 W2N . [1][11]
Crystalline
W2N +
700 ~3.5 ~250 Decreased [1][11]
amorphous
W:2N + Further
900 ~4.5 ~200 [2]
amorphous Decreased

Experimental Protocols

Protocol 1: General Procedure for Reactive DC Magnetron Sputtering of WNx
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This protocol provides a general methodology for depositing tungsten nitride thin films.
Specific parameters should be optimized for the desired film properties.

e Substrate Preparation:

o Clean substrates (e.qg., silicon wafers or glass) sequentially in ultrasonic baths of deionized
water, acetone, and isopropanol.

o Dry the substrates with a nitrogen gun.

o System Preparation:
o Mount the cleaned substrates onto the substrate holder in the sputtering chamber.
o Evacuate the chamber to a base pressure of at least 10~° Torr.

e Target Cleaning:

o Prior to deposition, pre-sputter the tungsten target in an argon atmosphere for
approximately 10 minutes to remove any surface contaminants. Use a shutter to shield the
substrates during this step.[4]

e Deposition:

[¢]

Introduce a mixture of argon (Ar) and nitrogen (N2) into the chamber using mass flow
controllers to achieve the desired partial pressures.

[¢]

Maintain a constant total chamber pressure (e.g., 10 mTorr) by adjusting the throttle valve.

[4]

[¢]

Apply a constant DC power to the tungsten target (e.g., 50 W to 900 W).[2][4]

o

Deposit the film for the desired duration to achieve the target thickness.
e Cool Down and Venting:

o After deposition, turn off the power supply and gas flow.
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o Allow the system to cool down before venting the chamber to atmospheric pressure with
an inert gas like nitrogen.

o Remove the coated substrates.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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